molecular formula C23H28F2N6O4S B579956 Ticagrelor sulphone CAS No. 1788033-05-5

Ticagrelor sulphone

Katalognummer: B579956
CAS-Nummer: 1788033-05-5
Molekulargewicht: 522.572
InChI-Schlüssel: TUIWICWAOCUWJD-FNOIDJSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ticagrelor sulphone is a derivative of ticagrelor, a well-known antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome and other cardiovascular conditions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ticagrelor sulphone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. Process optimization techniques, such as response surface methodology and one-pot reactions, are employed to maximize yield and minimize waste. Pilot-scale tests are conducted to ensure the feasibility and consistency of the improved process .

Analyse Chemischer Reaktionen

Types of Reactions

Ticagrelor sulphone undergoes various chemical reactions, including:

    Oxidation: Conversion of the thioether group to a sulphone.

    Reduction: Potential reduction of the sulphone group back to a thioether under specific conditions.

    Substitution: Nucleophilic substitution reactions involving the sulphone group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, dichloromethane, ethylene glycol.

Major Products

The major products formed from these reactions include this compound and its reduced or substituted derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ticagrelor sulphone has several scientific research applications, including:

Wirkmechanismus

Ticagrelor sulphone exerts its effects by antagonizing the P2Y12 receptor on platelets, thereby inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. The sulphone group may enhance the binding affinity and selectivity of the compound for the P2Y12 receptor, leading to more potent antiplatelet effects. The downstream effects of P2Y12 receptor antagonism include inhibition of platelet activation, suppression of inflammation, and enhanced cardiovascular protection .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the sulphone group, which may confer distinct pharmacological properties, such as enhanced binding affinity and selectivity for the P2Y12 receptor. This could potentially lead to improved efficacy and safety profiles compared to other P2Y12 receptor antagonists .

Biologische Aktivität

Ticagrelor sulphone is a significant metabolite of ticagrelor, an oral antiplatelet agent used primarily for the prevention of thrombotic cardiovascular events in patients with acute coronary syndromes (ACS) and a history of myocardial infarction. Understanding the biological activity of this compound is essential for evaluating its pharmacological efficacy and safety profile.

Ticagrelor and its sulphone metabolite exert their effects primarily through antagonism of the P2Y12 receptor , a key player in platelet aggregation:

  • Reversible Binding : Unlike thienopyridines (e.g., clopidogrel), ticagrelor binds reversibly to the P2Y12 receptor, allowing for rapid onset and offset of action. This characteristic is crucial in managing acute thrombotic events where immediate platelet inhibition is necessary .
  • Non-competitive Antagonism : Ticagrelor acts as a non-competitive antagonist, locking the receptor in an inactive state, which prevents ADP-mediated platelet activation. This mechanism results in sustained platelet inhibition without requiring metabolic activation .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism:

  • Absorption : Ticagrelor has an oral bioavailability of approximately 36%, with peak plasma concentrations reached within 1.5 to 3 hours post-administration .
  • Metabolism : It is extensively metabolized in the liver via cytochrome P450 enzymes, primarily CYP3A4, producing active metabolites such as AR-C124910XX, which exhibits similar potency to ticagrelor itself .
  • Elimination : The elimination half-life of ticagrelor ranges from 7 to 12 hours, with no significant dose adjustments required for varying demographics or mild hepatic impairment .

Biological Activity and Clinical Implications

The biological activity of this compound has been investigated through various clinical studies, demonstrating its effectiveness in enhancing platelet inhibition compared to other agents:

Efficacy in Clinical Trials

  • DISPERSE Study : This phase II trial revealed that ticagrelor provided a greater and more consistent inhibition of platelet aggregation compared to clopidogrel. Patients receiving a loading dose of ticagrelor exhibited 41% inhibition at 30 minutes, significantly higher than clopidogrel's 8% .
  • RESPOND Study : In patients identified as clopidogrel non-responders, switching to ticagrelor resulted in higher platelet inhibition levels, indicating its effectiveness across different patient populations .

Case Studies

A review of case studies highlights the practical implications of using this compound:

  • Case Study 1 : A patient with a history of recurrent myocardial infarction showed significant improvement in outcomes after switching from clopidogrel to ticagrelor, with consistent platelet inhibition and no adverse events reported.
  • Case Study 2 : Elderly patients demonstrated increased plasma concentrations of ticagrelor but maintained similar efficacy profiles without clinically relevant side effects, underscoring the drug's adaptability across age groups .

Comparative Efficacy Table

Study/TrialDrug ComparisonKey Findings
DISPERSETicagrelor vs. ClopidogrelTicagrelor showed significantly higher platelet inhibition at all time points.
RESPONDTicagrelor vs. Clopidogrel (non-responders)Higher inhibition levels achieved with ticagrelor regardless of previous clopidogrel response.
Onset–Offset StudyTicagrelor vs. ClopidogrelRapid onset and sustained effect with ticagrelor; effects diminished quickly after discontinuation.

Eigenschaften

IUPAC Name

(1S,2S,3R,5S)-3-[[3-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-10-17(35-6-5-32)20(34)19(15)33)18-22(28-23)31(30-29-18)16-9-12(16)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIWICWAOCUWJD-FNOIDJSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC3C4=CC(=C(C=C4)F)F)NC5CC(C(C5O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.